molecular formula C5H9NO4 B3407479 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 6632-49-1

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B3407479
CAS No.: 6632-49-1
M. Wt: 147.13 g/mol
InChI Key: BJUDBMXEBNIQCD-UHFFFAOYSA-N
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Description

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both hydroxyl and oxazolidinone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of a catalyst. One effective method uses tetraarylphosphonium salts as catalysts, which facilitate the addition of glycidol to isocyanates followed by intramolecular cyclization . This method is advantageous due to its high yield and the ability to produce optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the oxazolidinone ring can produce amines.

Scientific Research Applications

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to the presence of both hydroxyl and oxazolidinone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-1-5(2-8)3-10-4(9)6-5/h7-8H,1-3H2,(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUDBMXEBNIQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216530
Record name 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-49-1
Record name 4,4-Dimethylol-2-oxazolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYLOL-2-OXAZOLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW66ILD20I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 2-amino-2-(hydroxymethyl)propane-1,3-diol (51.37 g, 424.1 mmol) in diethyl carbonate (55 ml) was heated to 140° C. for 14 h, during which approximately 50 ml of ethanol was collected in a Dean-Stark trap. The reaction mixture was cooled to RT and the resulting thick, clear syrup was used without further purification. LRMS (ESI/APCI): 148 [M+H]+.
Quantity
51.37 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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